molecular formula C11H4F4O4 B14246243 3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one CAS No. 209736-57-2

3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one

Cat. No.: B14246243
CAS No.: 209736-57-2
M. Wt: 276.14 g/mol
InChI Key: NZSQIIGIIDEAKD-UHFFFAOYSA-N
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Description

3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one is a fluorinated derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of acetyl and hydroxy groups, along with four fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one typically involves the reaction of 5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one with acetylating agents. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as methylamine and phenylhydrazine are commonly used.

    Condensation Reactions: Hydrazines and anilines are used as reagents.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The compound can undergo keto-enol tautomerism, which allows it to interact with nucleophilic centers in enzymes and proteins. This interaction can inhibit enzyme activity, leading to various biological effects . For example, it can inhibit vitamin K epoxide reductase, thereby affecting blood clotting processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one is unique due to the presence of both acetyl and multiple fluorine atoms, which enhance its reactivity and biological activity. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

CAS No.

209736-57-2

Molecular Formula

C11H4F4O4

Molecular Weight

276.14 g/mol

IUPAC Name

3-acetyl-5,6,7,8-tetrafluoro-4-hydroxychromen-2-one

InChI

InChI=1S/C11H4F4O4/c1-2(16)3-9(17)4-5(12)6(13)7(14)8(15)10(4)19-11(3)18/h17H,1H3

InChI Key

NZSQIIGIIDEAKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C(=C(C(=C2F)F)F)F)OC1=O)O

Origin of Product

United States

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